3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione 3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17826169
InChI: InChI=1S/C7H15NO3S/c8-7(3-4-9)2-1-5-12(10,11)6-7/h9H,1-6,8H2
SMILES:
Molecular Formula: C7H15NO3S
Molecular Weight: 193.27 g/mol

3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione

CAS No.:

Cat. No.: VC17826169

Molecular Formula: C7H15NO3S

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione -

Specification

Molecular Formula C7H15NO3S
Molecular Weight 193.27 g/mol
IUPAC Name 2-(3-amino-1,1-dioxothian-3-yl)ethanol
Standard InChI InChI=1S/C7H15NO3S/c8-7(3-4-9)2-1-5-12(10,11)6-7/h9H,1-6,8H2
Standard InChI Key VPOLQDGIALGPIK-UHFFFAOYSA-N
Canonical SMILES C1CC(CS(=O)(=O)C1)(CCO)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione belongs to the class of sulfolane derivatives, featuring a thiane ring (a six-membered saturated sulfur heterocycle) oxidized to a sulfone at the 1 and 1 positions. The compound’s IUPAC name, 2-(3-amino-1,1-dioxothian-3-yl)ethanol, reflects its substitution pattern:

  • A thiane ring (C5_5H10_{10}S) modified to 1,1-dioxothiane (C5_5H10_{10}O2_2S).

  • An amino group (-NH2_2) and a 2-hydroxyethyl group (-CH2_2CH2_2OH) attached to the third carbon of the ring.

Key identifiers include:

PropertyValueSource
Molecular FormulaC7H15NO3S\text{C}_7\text{H}_{15}\text{NO}_3\text{S}
Molecular Weight193.27 g/mol
SMILESC1CC(CS(=O)(=O)C1)(CCO)N
InChIKeyVPOLQDGIALGPIK-UHFFFAOYSA-N

The sulfone groups (-SO2_2-) confer polarity and hydrogen-bonding capacity, while the amino and hydroxyethyl substituents enhance solubility in aqueous environments.

Synthesis and Manufacturing

Synthetic Routes

  • Ring Formation: Cyclization of thiols or sulfides with dihaloalkanes to form the thiane backbone.

  • Oxidation: Treatment with oxidizing agents like hydrogen peroxide to convert sulfide groups to sulfones .

  • Functionalization: Introduction of the amino and hydroxyethyl groups via nucleophilic substitution or Michael addition reactions .

For example, a plausible route could involve:

  • Starting with tetrahydrothiophene-3-one, which is oxidized to tetrahydrothiophene-1,1-dione (sulfolane) .

  • Subsequent Mannich reaction with formaldehyde and ammonia to introduce the amino group.

  • Alkylation with ethylene oxide to attach the hydroxyethyl side chain .

Challenges and Optimization

The steric hindrance imposed by the bulky 3-amino and 3-hydroxyethyl groups complicates regioselective synthesis. Purification is further challenged by the compound’s polarity, necessitating techniques like reversed-phase chromatography or recrystallization from polar solvents.

Biological Activities and Mechanisms

Serine Protease Inhibition

3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione exhibits irreversible inhibition of serine proteases, a class of enzymes critical in blood coagulation, inflammation, and apoptosis. The mechanism involves:

  • Covalent Modification: The sulfone group acts as an electrophile, reacting with the active-site serine residue to form a stable acyl-enzyme complex.

  • Steric Blockade: The hydroxyethyl group obstructs substrate access to the catalytic site.

This dual-action inhibition has been leveraged in studies targeting thrombin and trypsin, with IC50_{50} values in the micromolar range.

Structural Analogues and Comparative Analysis

Thiane vs. Thiolane Derivatives

The six-membered thiane ring in 3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione contrasts with five-membered thiolane analogs (e.g., 3-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione ). Key differences include:

PropertyThiane DerivativeThiolane Derivative
Ring Size6-membered5-membered
Ring StrainLowerHigher
SolubilityHigherModerate
BioavailabilityEnhancedReduced

The larger thiane ring reduces steric strain, improving binding affinity to enzymatic pockets .

Amino-Functionalized Sulfones

Comparisons with 3-(2-Aminoethoxy)-1lambda6-thiolane-1,1-dione highlight the role of substituent flexibility. The hydroxyethyl group in the subject compound provides greater conformational mobility than the rigid aminoethoxy chain, enhancing interactions with hydrophobic enzyme domains .

Research Applications and Future Directions

Therapeutic Development

The compound’s protease inhibition profile positions it as a candidate for:

  • Anticoagulant Therapies: Targeting factor Xa in blood clotting cascades.

  • Anti-Inflammatory Agents: Inhibiting tryptase in mast cells.

Ongoing studies explore its synergy with existing antibiotics (e.g., β-lactams) to combat drug-resistant pathogens.

Material Science Applications

Sulfolane derivatives are employed as polar aprotic solvents in lithium-ion batteries. Functionalization with amino and hydroxy groups could yield novel electrolytes with improved ionic conductivity .

Challenges and Opportunities

Current limitations include:

  • Synthetic Complexity: Scalable production requires optimized catalytic methods.

  • Toxicity Profile: Preliminary data indicate hepatotoxicity at high doses, necessitating structural modifications.

Future research should prioritize computational modeling to predict off-target effects and structure-activity relationship (SAR) studies to refine biological potency.

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